molecular formula C12H22ClN B1492413 4-(Cyclohexylmethylidene)piperidine hydrochloride CAS No. 2098063-91-1

4-(Cyclohexylmethylidene)piperidine hydrochloride

Cat. No.: B1492413
CAS No.: 2098063-91-1
M. Wt: 215.76 g/mol
InChI Key: UMIUUPJDTNPZPL-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethylidene)piperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Piperidine derivatives are one of the most important structural motifs found in more than twenty classes of FDA-approved pharmaceuticals and are ubiquitous in the synthesis of bioactive molecules . This compound, featuring a cyclohexylidene group appended to the piperidine ring, serves as a versatile synthon for the development of novel therapeutic agents. Its structure is particularly relevant in the exploration of central nervous system (CNS) active compounds, given that piperidine is a common scaffold in neurologically active drugs . Piperidine-based compounds are frequently investigated as non-competitive antagonists of the N-Methyl-D-aspartate (NMDA) receptor complex, a prominent target for analgesic and neuroprotective agents . Furthermore, the reactivity of the piperidine ring makes this compound a valuable intermediate for constructing more complex, polycyclic frameworks often found in natural products and targeted drug candidates, including potential antitumor agents . Researchers utilize this building block to synthesize and evaluate new chemical entities for a range of pharmacological applications, leveraging its defined stereochemistry and functionalizability to modulate drug-receptor interactions and optimize pharmacokinetic properties. This product is intended for use in a controlled laboratory research setting only.

Properties

IUPAC Name

4-(cyclohexylmethylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIUUPJDTNPZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Cyclohexylmethylidene)piperidine hydrochloride is a piperidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including analgesic, anticancer, and antimicrobial activities. Understanding its biological activity is crucial for further development and application in pharmacology.

Chemical Structure

The compound features a piperidine ring substituted with a cyclohexylmethylidene group. Its molecular formula is C12H23ClNC_{12}H_{23}ClN and it has a molecular weight of approximately 233.79 g/mol.

1. Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. Studies have shown that it can modulate pain pathways, potentially by acting on opioid receptors and sigma-1 receptors, enhancing its effectiveness in pain management .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in malignant cells, particularly through the activation of apoptotic pathways and interaction with caspase enzymes.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Inhibits cell proliferation

3. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies based on the structure-activity relationship of the compound, with certain modifications leading to enhanced activity .

4. Other Pharmacological Effects

Piperidine derivatives, including this compound, have been reported to exhibit additional pharmacological effects such as:

  • Antidepressant : Potential modulation of neurotransmitter systems.
  • Antihypertensive : Effects on vascular smooth muscle relaxation.
  • Anti-inflammatory : Reduction of inflammatory markers in vitro.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, including opioid and sigma receptors.
  • Enzyme Modulation : It potentially modulates enzymes involved in apoptosis and inflammatory pathways.
  • Cellular Pathways : The compound influences signaling pathways crucial for cell survival and death, notably through the PI3K-Akt pathway.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Cancer Treatment :
    • A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
  • Pain Management Study :
    • In animal models, the administration of this compound demonstrated a marked decrease in pain response compared to control groups, suggesting its effectiveness as an analgesic .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 65214-86-0 Diphenylmethoxy group
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 325808-20-6 3-Methoxyphenyl group
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 883194-93-2 4-Nitrophenyl group
4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidine HCl C₁₀H₁₅ClN₂O 226.70 N/A Methyl-oxazol group
4-(Cyclohexylmethylidene)piperidine HCl* C₁₂H₂₀ClN (inferred) ~229.75 (inferred) N/A Cyclohexylmethylidene group

Notes:

  • Molecular weights of analogs range from 227–303 g/mol, with substituents significantly affecting solubility and stability .

Key Observations :

  • Acute toxicity data are sparse; most analogs are classified as irritants or harmful but lack detailed LD₅₀ values .
  • Chronic and environmental data are largely unavailable, highlighting a research gap for these compounds .

Preparation Methods

Reaction Conditions and Optimization

3.1. Typical Reaction Conditions

Parameter Laboratory Scale Industrial Scale
Solvent Dichloromethane, Toluene Toluene, Continuous flow media
Base Sodium hydroxide, Potassium carbonate Sodium hydroxide
Temperature Reflux (80–110°C) Controlled, often reflux
Reaction Time 2–6 hours Optimized for throughput
Purification Recrystallization, Filtration Distillation, Crystallization
Yield (typical) 70–90% 80–95%

3.2. Key Variables Affecting Yield and Purity

  • Base selection: Strong bases like sodium hydroxide improve reaction rates but may require careful control to avoid side reactions.
  • Solvent choice: Non-polar solvents such as toluene are preferred for scale-up due to ease of separation and safety.
  • Temperature: Reflux conditions promote complete conversion but must be monitored to prevent decomposition.
  • Work-up: Efficient removal of by-products and conversion to the hydrochloride salt are crucial for high purity.

Comparative Analysis with Related Compounds

The preparation method is analogous to that used for structurally related compounds, such as 4-(Cycloheptylmethyl)piperidine hydrochloride, which also employs nucleophilic substitution of the appropriate alkyl halide with piperidine in the presence of a base, followed by salt formation and purification. This validates the robustness and versatility of the approach for various cycloalkyl derivatives.

Compound Alkyl Halide Used Base Solvent Yield (%)
4-(Cyclohexylmethylidene)piperidine hydrochloride Cyclohexylmethyl chloride NaOH/K2CO3 Toluene/DCM 70–95
4-(Cycloheptylmethyl)piperidine hydrochloride Cycloheptylmethyl chloride NaOH/K2CO3 Toluene/DCM 75–92

Research Findings and Process Improvements

  • Continuous Flow Synthesis: Modern industrial processes employ continuous flow reactors, which enhance safety, scalability, and product consistency.
  • Automated Monitoring: Automated systems allow for real-time monitoring of reaction parameters, reducing variability and improving reproducibility.
  • Green Chemistry Initiatives: Some research explores the use of greener solvents and milder bases to minimize environmental impact, though traditional methods remain dominant due to their reliability and scalability.

Summary Table: Preparation Methods Overview

Step Reagent/Condition Purpose
1. Alkylation Cyclohexylmethyl chloride + Piperidine Formation of 4-(Cyclohexylmethyl)piperidine
2. Base Addition Sodium hydroxide or Potassium carbonate Promote nucleophilic substitution
3. Solvent Toluene or Dichloromethane Reaction medium
4. Salt Formation Hydrogen chloride (gas or aqueous) Convert to hydrochloride salt
5. Purification Recrystallization/Filtration Isolate pure product

Q & A

Q. What are the optimized synthetic routes for 4-(cyclohexylmethylidene)piperidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of piperidine derivatives often involves nucleophilic substitution or condensation reactions. For example, similar compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via piperidine reacting with sulfonyl chlorides under alkaline conditions (e.g., triethylamine) . For this compound, a plausible route involves cyclohexylmethyl halide reacting with piperidine, followed by HCl salt formation. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation.
  • Purification : Chromatography or recrystallization improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm cyclohexylmethylidene and piperidine ring integration. The cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while the piperidine NH+^+ resonates near δ 9–10 ppm .
  • HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) resolves impurities. Mass spectrometry (ESI+) detects the molecular ion [M+H]+^+ .
  • IR : Stretching vibrations for C-N (1250–1350 cm1^{-1}) and NH+^+ (2500–3000 cm1^{-1}) validate salt formation .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies should assess:

  • pH dependence : Hydrolysis risks in acidic/basic conditions (e.g., pH < 3 or > 10).
  • Storage : Lyophilized solids stored at -20°C in inert atmospheres (argon) prevent degradation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and receptor binding affinity?

  • DFT Calculations : Optimize geometry and electron distribution to identify reactive sites (e.g., cyclohexylmethylidene’s electrophilic carbon) .
  • Molecular Docking : Simulate interactions with targets like histamine or opioid receptors. Piperidine derivatives often bind via hydrogen bonding (NH+^+) and hydrophobic interactions (cyclohexyl group) .
  • MD Simulations : Evaluate stability in biological membranes using force fields (e.g., CHARMM) .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50​ values) be resolved?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
  • Impurity Profiling : Quantify by-products (e.g., unreacted piperidine) via HPLC and correlate with activity .
  • Dose-Response Curves : Repeat experiments with ≥3 biological replicates to confirm potency .

Q. What are the mechanistic pathways for its degradation under oxidative or photolytic stress?

  • Oxidative Degradation : Cyclohexylmethylidene may oxidize to cyclohexanone derivatives. Monitor via LC-MS for [M+O]+^+ ions.
  • Photolysis : UV exposure cleaves the C-N bond, forming piperidine and cyclohexylmethanal. Accelerated stability testing (ICH Q1B guidelines) identifies protective packaging needs .

Methodological Considerations

Q. How to optimize reaction scale-up from milligram to gram quantities without compromising purity?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., HCl salt formation).
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
  • Crystallization Engineering : Adjust cooling rates and antisolvent addition to control crystal size/distribution .

Q. Which in vitro models best evaluate its neuropharmacological potential?

  • Primary Neuronal Cultures : Assess cytotoxicity and calcium signaling.
  • Radioligand Binding Assays : Compete with 3H^3H-labeled ligands (e.g., 3H^3H-naloxone for opioid receptors) .
  • Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., GABAA_A receptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexylmethylidene)piperidine hydrochloride
Reactant of Route 2
4-(Cyclohexylmethylidene)piperidine hydrochloride

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